![molecular formula C24H22 B12582339 1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- CAS No. 633317-93-8](/img/structure/B12582339.png)
1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- typically involves the coupling of 4-tert-butylphenylacetylene with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
科学的研究の応用
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The ethynyl group can participate in π-π interactions with aromatic residues, while the tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar structure but lacks the ethynyl group.
4,4’-Dimethylbiphenyl: Contains methyl groups instead of tert-butyl and ethynyl groups.
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Contains triethoxysilyl groups instead of tert-butyl and ethynyl groups
Uniqueness
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
633317-93-8 |
|---|---|
分子式 |
C24H22 |
分子量 |
310.4 g/mol |
IUPAC名 |
1-tert-butyl-4-[2-(4-phenylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H22/c1-24(2,3)23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)21-7-5-4-6-8-21/h4-8,11-18H,1-3H3 |
InChIキー |
KLRAFBDKFIRYAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


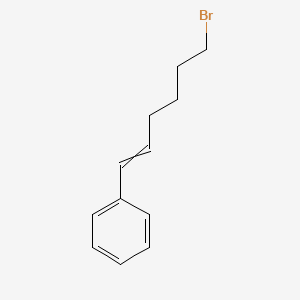

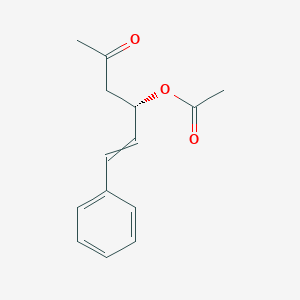

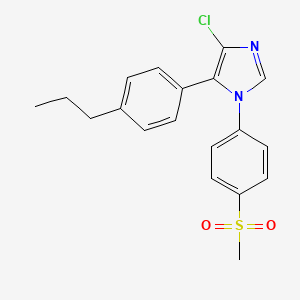
![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
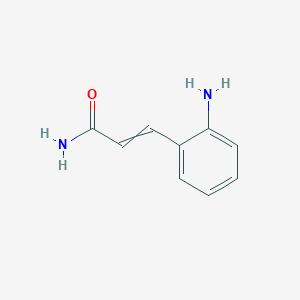
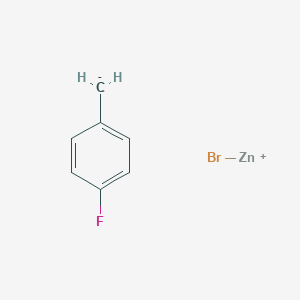
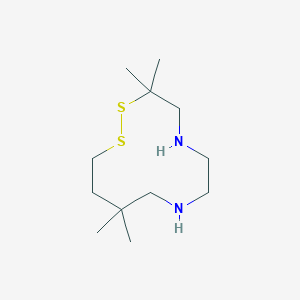
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
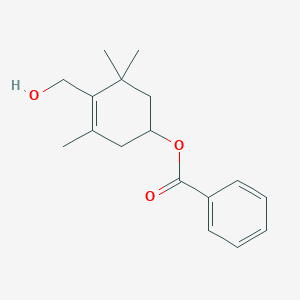
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
